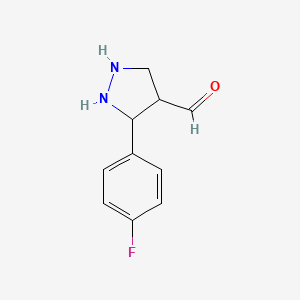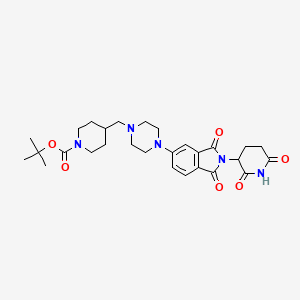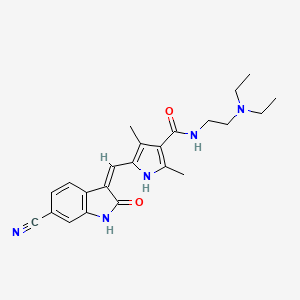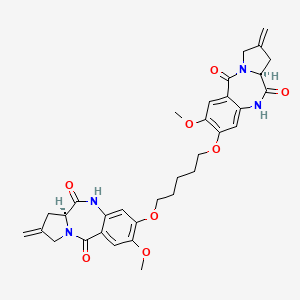
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH is a peptide composed of nine amino acids: lysine, tyrosine, methionine, cysteine, asparagine, serine, serine, cysteine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the synthesis of larger quantities of peptides with high purity and efficiency. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of cyclic peptides or cross-linked structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Obtained through substitution reactions.
Aplicaciones Científicas De Investigación
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism by which H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH exerts its effects depends on its specific application. In biological systems, peptides often interact with specific molecular targets, such as receptors or enzymes, to modulate their activity. For example, the cysteine residues in the peptide can form disulfide bonds with target proteins, altering their structure and function. The lysine and tyrosine residues can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity and specificity .
Comparación Con Compuestos Similares
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: can be compared with other peptides that have similar sequences or functional groups:
H-Lys-Tyr-Ile-Cys-Asn-Ser-Ser-Cys-Met-OH: Similar sequence but with isoleucine instead of methionine.
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Ile-OH: Similar sequence but with isoleucine at the C-terminus instead of methionine.
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-NH2: Similar sequence but with an amide group at the C-terminus instead of a hydroxyl group.
These similar compounds can provide insights into the structure-activity relationships and help identify the unique properties of This compound .
Propiedades
Fórmula molecular |
C41H67N11O14S4 |
|---|---|
Peso molecular |
1066.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H67N11O14S4/c1-69-13-10-24(45-35(59)26(15-21-6-8-22(55)9-7-21)47-33(57)23(43)5-3-4-12-42)34(58)51-31(20-68)40(64)48-27(16-32(44)56)36(60)49-28(17-53)37(61)50-29(18-54)38(62)52-30(19-67)39(63)46-25(41(65)66)11-14-70-2/h6-9,23-31,53-55,67-68H,3-5,10-20,42-43H2,1-2H3,(H2,44,56)(H,45,59)(H,46,63)(H,47,57)(H,48,64)(H,49,60)(H,50,61)(H,51,58)(H,52,62)(H,65,66)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Clave InChI |
BQZORONQBOCJGB-NOFINNCCSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CSCCC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)

![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)


